![molecular formula C18H13N5OS B13584692 2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole](/img/structure/B13584692.png)
2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole is a complex heterocyclic compound that combines the structural features of triazole, quinazoline, and benzoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This involves the cyclization of appropriate precursors to form the triazoloquinazoline moiety. For instance, the reaction of 2-methyl-1,2,4-triazole with a quinazoline derivative under acidic or basic conditions.
Thioether Formation:
Benzoxazole Formation: The final step involves the cyclization of the intermediate with an appropriate benzoxazole precursor, typically under high-temperature conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the quinazoline or benzoxazole rings.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline or benzoxazole derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be attributed to its ability to interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a range of biological activities including antifungal and antibacterial properties.
1,2,4-Triazolo[4,3-c]quinazoline: Investigated for its anticancer activity.
Uniqueness
2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole is unique due to its combined structural features of triazole, quinazoline, and benzoxazole, which confer a broad spectrum of biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for further research and development.
Properties
Molecular Formula |
C18H13N5OS |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H13N5OS/c1-11-19-17-12-6-2-3-7-13(12)21-18(23(17)22-11)25-10-16-20-14-8-4-5-9-15(14)24-16/h2-9H,10H2,1H3 |
InChI Key |
CNQSQTNBHKLGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


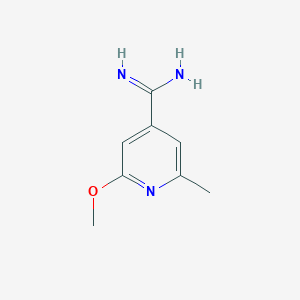
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
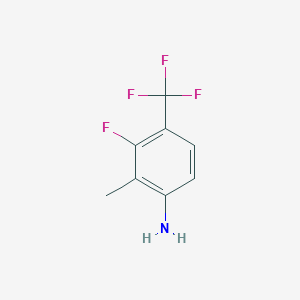
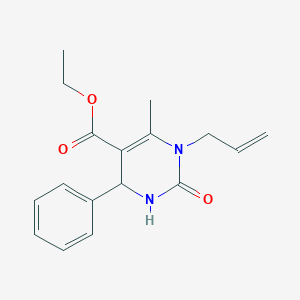
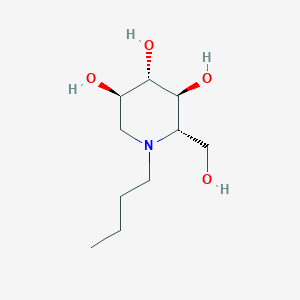

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
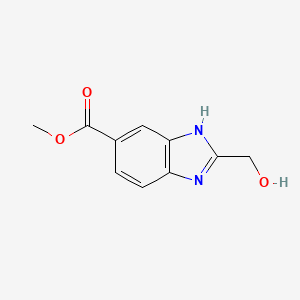
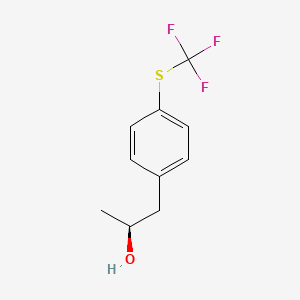
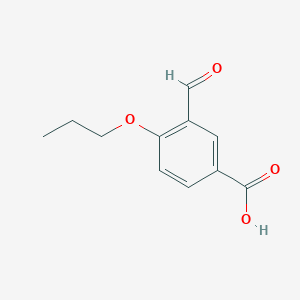
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
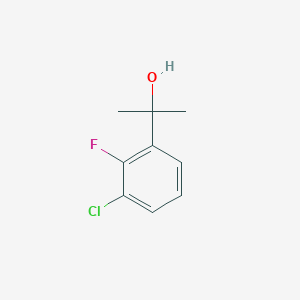
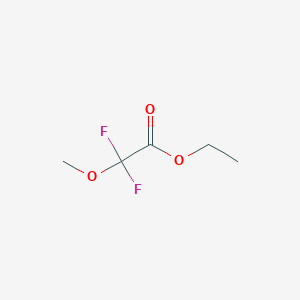
![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
